molecular formula C10H12O2 B042062 (R)-(-)-2-Phenylbutyric acid CAS No. 938-79-4

(R)-(-)-2-Phenylbutyric acid

Cat. No.: B042062
CAS No.: 938-79-4
M. Wt: 164.2 g/mol
InChI Key: OFJWFSNDPCAWDK-SECBINFHSA-N
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Description

®-(-)-2-Phenylbutyric acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenyl group attached to the second carbon of a butyric acid chain. This compound is notable for its chiral nature, existing as an enantiomer with specific optical activity. The ®-(-) enantiomer is the focus of this article due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylbutyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylbutenoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of phenylacetic acid derivatives, followed by hydrolysis to yield the target compound.

Industrial Production Methods: On an industrial scale, the production of ®-(-)-2-Phenylbutyric acid often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium in the presence of chiral ligands to achieve the desired stereoselectivity. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Phenylbutyric acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of phenylbutanone or phenylbutanal.

    Reduction: Formation of 2-phenylbutanol.

    Substitution: Formation of bromophenylbutyric acid or nitrophenylbutyric acid derivatives.

Scientific Research Applications

®-(-)-2-Phenylbutyric acid finds applications in various fields of scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-(-)-2-Phenylbutyric acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (S)-(+)-2-Phenylbutyric acid: The enantiomer of ®-(-)-2-Phenylbutyric acid, differing in optical activity and potentially in biological activity.

    Phenylacetic acid: A structurally related compound with a phenyl group attached to an acetic acid chain.

    2-Phenylpropionic acid: Similar structure but with a shorter carbon chain.

Uniqueness: ®-(-)-2-Phenylbutyric acid is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(2R)-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354863
Record name (R)-(-)-2-Phenylbutyric acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-79-4
Record name (-)-2-Phenylbutyric acid
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URL https://commonchemistry.cas.org/detail?cas_rn=938-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylbutyric acid, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-2-Phenylbutyric acid
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Record name Benzeneacetic acid, α-ethyl-, (αR)
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Record name 2-PHENYLBUTYRIC ACID, (R)-
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Synthesis routes and methods I

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
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solvent
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20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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200 mL
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200 mL
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200 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-2-Phenylbutyric acid
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Customer
Q & A

Q1: Can (R)-(-)-2-Phenylbutyric acid be used to create materials that selectively bind to specific molecules?

A1: Yes, this compound can be used as a building block in the synthesis of chiral selectors for molecular imprinting. [] This technique creates polymers with specific recognition sites for target molecules. [] While the provided research focused on other carboxylic acids like t-BOC-phenylalanine, the principle can be applied to this compound. [] By incorporating this molecule during the polymerization process, a macroporous polymer with cavities specifically shaped to accommodate this compound can be created. [] This allows for selective binding and potential applications in areas like separation, purification, and sensing.

Q2: Does this compound play a role in the luminescence of lanthanide complexes?

A2: Yes, this compound can act as a chiral ligand in lanthanide complexes, influencing their luminescent properties. [] Specifically, it forms dinuclear complexes with lanthanide ions, such as Europium (Eu) and Terbium (Tb), which exhibit strong fluorescent emissions. [] The chiral nature of this compound contributes to the overall chirality of the complex and can impact the energy transfer processes involved in luminescence. [] This property makes these complexes potentially useful in areas like display technologies and biological imaging.

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